molecular formula C17H22N4O3 B4734927 Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4734927
M. Wt: 330.4 g/mol
InChI Key: LBZSICDAKIRLCH-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with appropriate amines and aldehydes under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine and requires specific temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-2-(morpholin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-oxo-2-(piperazin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine and pyridine moieties may contribute to its binding affinity and specificity for certain molecular targets, distinguishing it from similar compounds.

Properties

IUPAC Name

ethyl 6-oxo-2-piperidin-1-yl-4-pyridin-3-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-2-24-16(23)13-14(12-7-6-8-18-11-12)19-17(20-15(13)22)21-9-4-3-5-10-21/h6-8,11,13-14H,2-5,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZSICDAKIRLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 4-oxo-2-(piperidin-1-yl)-6-(pyridin-3-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

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